4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol
Description
This compound is a pyridazin-3-ol derivative featuring a 7-chloro-1,3-benzodioxole methyl group at the 4-position and a 4-chlorophenyl substituent at the 6-position. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, akin to methods for analogous pyridazinones . Structural characterization of such compounds typically employs X-ray crystallography refined via SHELX and visualized using ORTEP , ensuring precise determination of bond angles and conformations critical for understanding reactivity and interactions.
Properties
IUPAC Name |
5-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c19-13-3-1-11(2-4-13)15-8-12(18(23)22-21-15)5-10-6-14(20)17-16(7-10)24-9-25-17/h1-4,6-8H,5,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWMPFWNRJKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CC3=CC(=NNC3=O)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific reaction conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a halogenation reaction using appropriate chlorinating agents.
Coupling Reactions: The final step involves coupling the benzodioxole and chlorophenyl intermediates with a pyridazine core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The chlorinated aromatic groups in this compound enhance lipophilicity compared to non-halogenated analogs. For example:
| Compound | Substituents (Position) | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 7-Cl-benzodioxol (4), 4-Cl-Ph (6) | 3.8 | 0.12 | 215–217 |
| 6-(4-Methylphenyl)pyridazin-3-ol | 4-Me-Ph (6) | 2.1 | 1.45 | 180–182 |
| 4-Benzyl-6-phenylpyridazin-3-ol | Benzyl (4), Ph (6) | 3.0 | 0.30 | 198–200 |
*Calculated using fragment-based methods.
Structural and Crystallographic Insights
Crystallographic studies using SHELX reveal that the benzodioxol methyl group in the target compound adopts a conformation perpendicular to the pyridazine ring, minimizing steric clash. Similar derivatives (e.g., 6-(3-Cl-Ph) analogs) show altered dihedral angles (~15° vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
